molecular formula C9H12F2O B12982221 1-(Difluoromethoxy)-4-ethynylcyclohexane

1-(Difluoromethoxy)-4-ethynylcyclohexane

Cat. No.: B12982221
M. Wt: 174.19 g/mol
InChI Key: RAXQNDDQUYSNAU-UHFFFAOYSA-N
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Description

1-(Difluoromethoxy)-4-ethynylcyclohexane is an organic compound characterized by the presence of a difluoromethoxy group and an ethynyl group attached to a cyclohexane ring

Preparation Methods

The synthesis of 1-(Difluoromethoxy)-4-ethynylcyclohexane typically involves the introduction of the difluoromethoxy group and the ethynyl group onto a cyclohexane ring. One common method involves the reaction of cyclohexanone with difluoromethyl ether in the presence of a base to form the difluoromethoxycyclohexane intermediate. This intermediate is then subjected to a Sonogashira coupling reaction with an ethynyl halide to introduce the ethynyl group . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-(Difluoromethoxy)-4-ethynylcyclohexane undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The difluoromethoxy group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoromethoxy group, using nucleophiles such as amines or thiols.

    Addition: The ethynyl group can participate in addition reactions, such as hydrogenation to form alkanes or halogenation to form dihalides.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation, and reducing agents for reduction. Major products formed from these reactions include difluoromethoxy-substituted cyclohexanones, hydroxyl-substituted cyclohexanes, and various substituted cyclohexanes depending on the nucleophile used .

Scientific Research Applications

1-(Difluoromethoxy)-4-ethynylcyclohexane has several scientific research applications:

Mechanism of Action

The mechanism by which 1-(Difluoromethoxy)-4-ethynylcyclohexane exerts its effects depends on its specific application. In biological systems, the difluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with molecular targets such as enzymes and receptors. The ethynyl group can participate in covalent bonding with target proteins, potentially leading to irreversible inhibition or modification of their activity .

Comparison with Similar Compounds

1-(Difluoromethoxy)-4-ethynylcyclohexane can be compared with other similar compounds, such as:

    1-(Trifluoromethoxy)-4-ethynylcyclohexane: This compound has a trifluoromethoxy group instead of a difluoromethoxy group, which can lead to different chemical and biological properties.

    1-(Difluoromethoxy)-4-propynylcyclohexane: This compound has a propynyl group instead of an ethynyl group, which can affect its reactivity and applications.

    1-(Difluoromethoxy)-4-ethynylbenzene:

Properties

Molecular Formula

C9H12F2O

Molecular Weight

174.19 g/mol

IUPAC Name

1-(difluoromethoxy)-4-ethynylcyclohexane

InChI

InChI=1S/C9H12F2O/c1-2-7-3-5-8(6-4-7)12-9(10)11/h1,7-9H,3-6H2

InChI Key

RAXQNDDQUYSNAU-UHFFFAOYSA-N

Canonical SMILES

C#CC1CCC(CC1)OC(F)F

Origin of Product

United States

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